molecular formula C17H22N4O2S B2656769 (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034524-73-5

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2656769
CAS No.: 2034524-73-5
M. Wt: 346.45
InChI Key: CYLIFSMWGCUAJU-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a piperidine ring, a pyrimidine ring, and a thiazole ring. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Compounds with a piperidine moiety show a wide variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds, including medicinal products .

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, due to its complex structure, has potential applications in the synthesis of novel pharmaceutical agents. Its structural components suggest it may be related to compounds with antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that derivatives of pyrimidine and piperidine have shown significant biological activity, including antimicrobial and anticancer effects, which could imply similar applications for the compound . For instance, novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to possess potential as antimicrobial and anticancer agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). Similarly, compounds synthesized from visnaginone and khellinone, incorporating thiazolopyrimidine structures, demonstrated significant analgesic and anti-inflammatory activities, suggesting the therapeutic potential of structurally related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Efficacy

Further examination of compounds structurally similar to this compound reveals promising antimicrobial and anticancer properties. Research on pyrimidine linked pyrazole heterocyclics, prepared through microwave irradiative cyclocondensation, has highlighted their insecticidal and antibacterial potential, suggesting a broad scope for pharmaceutical development (Deohate & Palaspagar, 2020). Additionally, dimethyl sulfomycinamate, a compound with a complex heterocyclic structure, has been synthesized, pointing to the synthetic versatility and potential pharmacological applications of compounds with similar structural frameworks (Bagley, Dale, Xiong, & Bower, 2003).

Structural and Molecular Analysis

The compound's relevance extends beyond its potential pharmacological applications, with studies on structurally related compounds providing insights into molecular interactions, crystal packing, and hydrogen bonding patterns. For instance, risperidone N-oxide hydrogen peroxide methanol solvate analysis has contributed to understanding the molecular structure and intermolecular interactions in the crystal lattice, which is crucial for the design of drugs with optimized pharmacokinetic and pharmacodynamic properties (Ravikumar, Sridhar, Manjunatha, & Thomas, 2005). This kind of structural analysis is vital for developing new compounds with desired biological activities and minimal side effects.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-10-8-15(20-12(3)18-10)23-14-6-5-7-21(9-14)17(22)16-11(2)19-13(4)24-16/h8,14H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLIFSMWGCUAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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